N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and difluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated products, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-difluorophenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide include:
- N-(2,6-difluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide
- N-(2,6-difluorophenyl)-4-[(5-ethoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide
- N-(2,6-difluorophenyl)-4-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18F2N4O3 |
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Molecular Weight |
364.35 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carboxamide |
InChI |
InChI=1S/C17H18F2N4O3/c1-25-12-9-20-16(21-10-12)26-11-5-7-23(8-6-11)17(24)22-15-13(18)3-2-4-14(15)19/h2-4,9-11H,5-8H2,1H3,(H,22,24) |
InChI Key |
AZMSXVCAIZVOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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